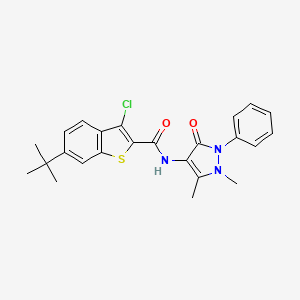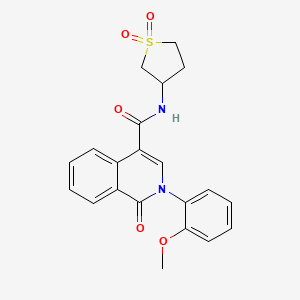![molecular formula C19H17ClN4O B11146257 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B11146257.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to understand the interactions of benzimidazole and indole derivatives with biological targets.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for diseases where benzimidazole and indole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or sensors
作用機序
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is not fully understood, but it is likely to involve interactions with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, while the indole moiety can interact with proteins and nucleic acids. These interactions can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription .
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and nocodazole share the benzimidazole moiety and have various biological activities.
Indole Derivatives: Compounds like tryptamine, serotonin, and indomethacin share the indole moiety and are known for their roles in neurotransmission and anti-inflammatory effects.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is unique in that it combines both benzimidazole and indole moieties in a single molecule. This dual functionality can potentially lead to synergistic effects and a broader range of biological activities compared to compounds with only one of these moieties.
特性
分子式 |
C19H17ClN4O |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
InChIキー |
JMVFVUGHFXVKOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146182.png)
![7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11146188.png)
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146190.png)
![5-[(4-methoxyphenyl)amino]-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11146193.png)
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid](/img/structure/B11146197.png)
![(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(3-fluorobenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11146216.png)

![6-imino-N-(3-methoxyphenyl)-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146220.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one](/img/structure/B11146223.png)
![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11146225.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11146231.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11146232.png)
![(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11146238.png)
